molecular formula C10H6F3N B1226531 2-(Trifluoromethyl)quinoline CAS No. 347-42-2

2-(Trifluoromethyl)quinoline

Cat. No. B1226531
Key on ui cas rn: 347-42-2
M. Wt: 197.16 g/mol
InChI Key: YZSRICFIQLVSMQ-UHFFFAOYSA-N
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Patent
US07329753B2

Procedure details

According to instructions in the literature (Baraznenok, I. L., Nenajdenko, V. G., Balenkova, E. S. Eur. J. Org. Chem. 1999, 937-941), 1.2 g (7.18 mmol) of (E)-4-(dimethylamino)-1,1,1-trifluoro-3-buten-2-one is reacted with 2.03 g (7.18 mmol) of trifluoroacetic acid anhydride and 1.30 ml (14.36 mmol) of aniline in 72 ml of 1,2-dichloroethane, then in 36 ml of xylene. After working-up and purification on silica gel with hexane-ethyl acetate (0-100%), 1.01 g (71% of theory) of the product is obtained.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)/[CH:3]=[CH:4]/[C:5](=O)[C:6]([F:9])([F:8])[F:7].FC(F)(F)C(OC(=O)C(F)(F)F)=O.[NH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>ClCCCl.C1(C)C(C)=CC=CC=1>[F:9][C:6]([F:7])([F:8])[C:5]1[CH:4]=[CH:3][C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:25]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CN(/C=C/C(C(F)(F)F)=O)C
Step Two
Name
Quantity
2.03 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
1.3 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
72 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
36 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purification on silica gel with hexane-ethyl acetate (0-100%), 1.01 g (71% of theory) of the product
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
FC(C1=NC2=CC=CC=C2C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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